molecular formula C16H22BrClN2O2 B4626332 2-(4-bromo-2-chlorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide

2-(4-bromo-2-chlorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide

Cat. No. B4626332
M. Wt: 389.7 g/mol
InChI Key: AQJKIMWWLRDZTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "2-(4-bromo-2-chlorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide" often involves multi-step chemical reactions that include halogenation, amide formation, and the introduction of specific functional groups. For instance, Rehman et al. (2018) synthesized N-substituted derivatives of 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidates, involving steps that are conceptually similar to the synthesis of the compound , highlighting the complexity and the meticulous approach required in synthesizing such molecules (Rehman et al., 2018).

Molecular Structure Analysis

The molecular structure of such compounds is often analyzed using spectroscopic methods, including NMR and IR spectroscopy, and sometimes confirmed through X-ray crystallography. Kulai and Mallet-Ladeira (2016) demonstrated the synthesis and molecular structure analysis of a related compound, 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, using NMR, FT-IR spectroscopy, and X-ray diffraction, showcasing the detailed structure elucidation process that would be applicable to our compound of interest (Kulai & Mallet-Ladeira, 2016).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are diverse, depending on their functional groups and molecular structure. The bromo and chloro substituents, along with the piperidinyl and propanamide groups, suggest that this compound could undergo nucleophilic substitution reactions, participate in coupling reactions, and exhibit specific enzymatic inhibition activities due to its structure. For example, compounds synthesized by Bi (2014) and similar research endeavors provide insights into the reactivity and potential chemical transformations that could be expected from "2-(4-bromo-2-chlorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide" (Bi, 2014).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystalline structure of these compounds are crucial for understanding their behavior in different environments and for their application in drug formulation. Studies like those conducted by Lei et al. (2011), which measured the solubility of related compounds in various solvents, provide valuable data that can be used to infer the solubility and other physical properties of "2-(4-bromo-2-chlorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide" (Lei et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for bioactivity, are derived from the compound's functional groups and overall structure. For instance, the antimicrobial and herbicidal activities of similar compounds have been evaluated, indicating that "2-(4-bromo-2-chlorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide" could also exhibit significant biological activities, which would be an important aspect of its chemical properties analysis (Vinaya et al., 2009).

Scientific Research Applications

Synthesis and Drug Development

Research on the synthesis of heterocyclic compounds, such as 3-piperidinyl-1,3,4-oxadiazole derivatives, has shown potential in drug development for diseases like Alzheimer’s. These compounds are synthesized through a series of steps involving electrophiles and evaluated for their pharmacological properties. For instance, a study demonstrated the synthesis of N-substituted derivatives for Alzheimer’s disease treatment, indicating the importance of such chemical structures in medicinal chemistry (Rehman et al., 2018).

Antimicrobial Properties

Compounds with halogen and piperidinyl moieties have been investigated for their antimicrobial properties. For example, arylsubstituted halogen(thiocyanato)amides containing acetylphenyl fragments have shown promising antibacterial and antifungal activities, highlighting the potential of such chemical structures in addressing microbial resistance (Baranovskyi et al., 2018).

Anticancer Research

Research into propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole structures has explored their use as anticancer agents. Studies have synthesized such compounds and evaluated them for their efficacy against cancer cells, providing a foundation for further investigation into their therapeutic potential (Rehman et al., 2018).

Agricultural Chemistry

The synthesis of compounds with specific structural features, such as 1-alkyl-4-(3-naphthyloxyprop-1-ynyl)piperidin-4-ols, has been explored for their growth-promoting activity in agriculture. Such studies offer insights into the development of novel agrochemicals to enhance crop yields and productivity (Omirzak et al., 2013).

properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-N-(1-ethylpiperidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrClN2O2/c1-3-20-8-6-13(7-9-20)19-16(21)11(2)22-15-5-4-12(17)10-14(15)18/h4-5,10-11,13H,3,6-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJKIMWWLRDZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)C(C)OC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-2-chlorophenoxy)-N-(1-ethylpiperidin-4-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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